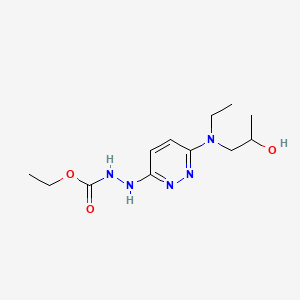
Cadralazine
Vue d'ensemble
Description
Cadralazine is an antihypertensive of the hydrazinophthalazine chemical class . It is a peripheral arteriolar vasodilator .
Synthesis Analysis
The synthesis of Cadralazine involves a five-stage “hot” synthesis where the tritiation step was selective debromination of a cyclic β-bromo-α-β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of Cadralazine is C12H21N5O3 . The structure is complex, with a protected hydrazino group .Physical And Chemical Properties Analysis
Cadralazine has a molar mass of 283.332 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Treatment of Hypertension
Cadralazine is primarily used in the treatment of hypertension . It is a peripheral arteriolar vasodilator, which means it helps to widen (dilate) the arterioles (small arteries) to allow for better blood flow . This can help to lower blood pressure in hypertensive patients .
Combination Therapy
Cadralazine can be used in combination with other antihypertensive agents . In patients who had failed to respond adequately to a β-blocker and/or diuretic, the addition of cadralazine reduced systolic/diastolic blood pressure .
Long-term Administration
The antihypertensive effect of Cadralazine becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . This makes it suitable for long-term management of hypertension .
Vasodilation in Exercise
Cadralazine shows an advantage in reducing the pressor response in exercising patients . This means it can help to prevent a significant increase in blood pressure during physical activity, which can be beneficial for hypertensive patients who are also physically active .
Renal Blood Flow Maintenance
Cadralazine appears to have a profound vasodilatory effect on renal blood vessels . This enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .
Bioorthogonal Prodrug Activation
Cadralazine has been used in a novel concept of prodrug activation, where it simultaneously activates the generation of two different drugs . This dual and traceless prodrug activation strategy takes advantage of the INVDA chemistry of tetrazines .
Safety and Hazards
Orientations Futures
The therapeutic potential of Cadralazine cannot be clearly established until the present limited clinical base is expanded to include comparisons with other classes of vasodilating drugs (ACE inhibitors and calcium antagonists), and its utility in the management of other indications such as severe hypertension during pregnancy has been adequately explored .
Mécanisme D'action
Target of Action
Cadralazine is an antihypertensive drug .
Mode of Action
It is known to be a vasodilator , suggesting that it works by relaxing the muscles in your blood vessels to help them dilate (widen). This lowers blood pressure and allows blood to flow more easily through your veins and arteries .
Biochemical Pathways
Some studies suggest that cadralazine and its analogs may have inhibitory effects on dna methyltransferases (dnmt), which are key enzymes involved in dna methylation, an important process in gene expression regulation .
Pharmacokinetics
The pharmacokinetics of Cadralazine have been studied in healthy volunteers following single oral doses . Cadralazine is rapidly absorbed .
Propriétés
IUPAC Name |
ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVVOATEHFXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048725 | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadralazine | |
CAS RN |
64241-34-5 | |
| Record name | Cadralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadralazine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadralazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadralazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cadralazine?
A1: Cadralazine acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]
Q2: Does Cadralazine act directly or through a metabolite?
A2: Cadralazine is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]
Q3: What are the downstream effects of Cadralazine-induced vasodilation?
A3: Cadralazine's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, Cadralazine increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]
Q4: What is the molecular formula and weight of Cadralazine?
A4: The molecular formula of Cadralazine is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]
Q5: Is there spectroscopic data available for Cadralazine?
A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify Cadralazine and its metabolite ISF-2405 in biological samples. [, ]
Q6: How is Cadralazine absorbed and distributed in the body?
A6: Cadralazine is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]
Q7: What is the metabolic fate of Cadralazine?
A7: Cadralazine undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]
Q8: How is Cadralazine eliminated from the body?
A8: Cadralazine and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of Cadralazine is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []
Q9: Does the acetylator status of an individual impact Cadralazine's pharmacokinetics?
A9: Research suggests minimal influence of acetylator status on Cadralazine's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]
Q10: What in vitro models have been used to study Cadralazine's effects?
A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate Cadralazine's impact on vascular contraction induced by various agents. These studies revealed that Cadralazine's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]
Q11: What animal models have been used to evaluate Cadralazine's efficacy?
A11: Cadralazine's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated Cadralazine's ability to reduce blood pressure effectively. [, , , ]
Q12: Has Cadralazine been evaluated in clinical trials?
A12: Yes, Cadralazine has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]
Q13: Are there specific drug delivery strategies being explored for Cadralazine?
A13: While the provided research doesn't delve into specific drug delivery approaches for Cadralazine, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

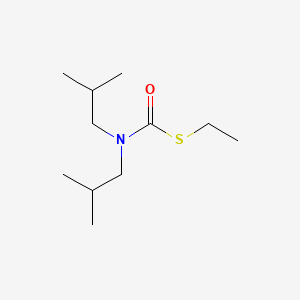
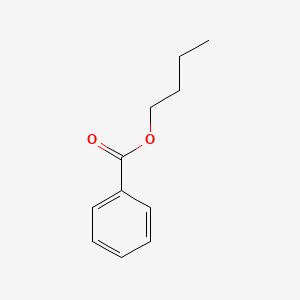
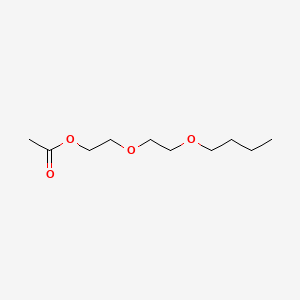
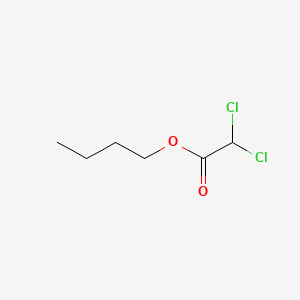

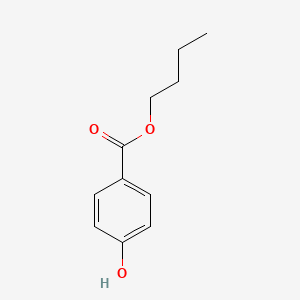

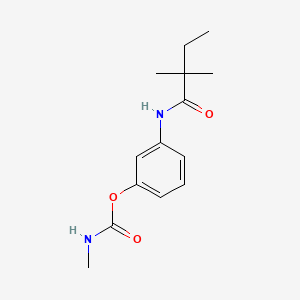
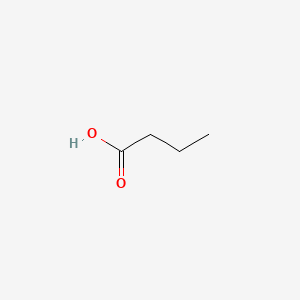
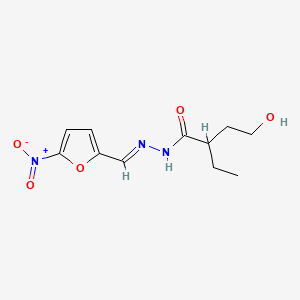

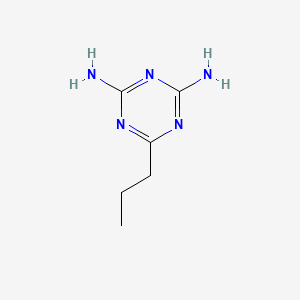
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
